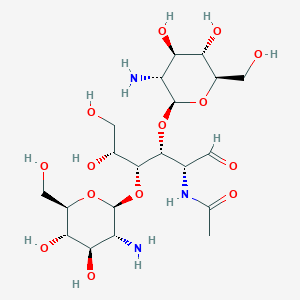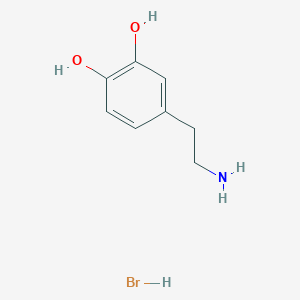
3-Hydroxytyramine hydrobromide
概要
説明
3-Hydroxytyramine hydrobromide is a chemical compound derived from dopamine, a key neurotransmitter in the brain. Dopamine plays a crucial role in various physiological processes, including motor control, motivation, reward, and cognitive functions . This compound is used in scientific research and medical applications due to its ability to interact with dopamine receptors and influence dopaminergic pathways.
作用機序
Target of Action
Dopamine hydrobromide primarily targets dopamine receptors , which are a class of G protein-coupled receptors . These receptors are widely expressed in the body and function in both the peripheral and the central nervous systems . More specifically, dopamine binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT) .
Mode of Action
Dopamine hydrobromide exerts its effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft . This prolongs their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters . It produces positive chronotropic and inotropic effects on the myocardium, resulting in increased heart rate and cardiac contractility .
Biochemical Pathways
Dopamine hydrobromide affects several biochemical pathways. It is a major transmitter in the extrapyramidal system of the brain, important in regulating movement . Dopamine receptors mediate its action, and dysfunctions of the dopaminergic system are related to a plethora of human diseases .
Result of Action
The molecular and cellular effects of dopamine hydrobromide’s action are primarily observed in its role as a neurotransmitter. It plays a crucial role in motor control, motivation, reward, cognitive function, and maternal and reproductive behaviors . Dysfunctions of the dopaminergic system, where dopamine hydrobromide plays a key role, are related to a variety of human diseases .
生化学分析
Biochemical Properties
Dopamine hydrobromide interacts with various enzymes, proteins, and other biomolecules. It is a substrate for the dopamine transporter (DAT), which facilitates its reuptake from the extracellular space, terminating neurotransmission . It also interacts with dopamine receptors, which belong to the G-protein-coupled receptor superfamily . These interactions play a vital role in the regulation of dopamine signaling intensity .
Cellular Effects
Dopamine hydrobromide influences various types of cells and cellular processes. It plays a significant role in the regulation of cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to modulate synaptic transmission in the brain, affecting the function of neural circuits .
Molecular Mechanism
The molecular mechanism of action of dopamine hydrobromide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it binds to dopamine receptors, triggering slow-acting effects that modulate synaptic transmission . It also interacts with the dopamine transporter, influencing the reuptake of dopamine .
Temporal Effects in Laboratory Settings
The effects of dopamine hydrobromide change over time in laboratory settings. It has been shown that the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of dopamine hydrobromide vary with different dosages in animal models. Studies have shown that it can induce Parkinson’s disease-like symptoms in animals when administered at high doses .
Metabolic Pathways
Dopamine hydrobromide is involved in several metabolic pathways. It is synthesized from the amino acid tyrosine in a two-step enzymatic process involving tyrosine hydroxylase and aromatic L-amino acid decarboxylase . It also interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
Dopamine hydrobromide is transported and distributed within cells and tissues via the dopamine transporter . This transporter plays a crucial role in the clearance of dopamine from the extracellular space, thereby regulating dopaminergic neurotransmission .
Subcellular Localization
Dopamine hydrobromide is localized in various subcellular compartments. It has been shown to be present at both presynaptic and postsynaptic sites in multiple cell types . Its activity or function can be influenced by its subcellular localization, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dopamine hydrobromide typically involves the following steps:
Starting Material: The process begins with 3,4-dimethoxy phenethylamine.
Formation of Salt: This compound reacts with an acid to form a salt.
Recrystallization and Refinement: The salt is then recrystallized and refined to obtain 3,4-dimethoxy phenethylamine salt.
Reaction with Hydrobromic Acid: The salt reacts with hydrobromic acid to remove the methyl groups, resulting in the formation of dopamine hydrobromide.
Industrial Production Methods: The industrial production of dopamine hydrobromide follows similar synthetic routes but is optimized for large-scale production. The process involves:
- Using cheap and readily available starting materials.
- Employing simple reaction conditions without the need for high-temperature and high-pressure hydrogenation steps.
- Ensuring high purity and yield suitable for industrial applications .
化学反応の分析
Types of Reactions: 3-Hydroxytyramine hydrobromide undergoes various chemical reactions, including:
Oxidation: Dopamine can be oxidized to form dopamine quinone, which can further polymerize to form polydopamine.
Reduction: Dopamine can be reduced to form dihydroxyphenethylamine.
Substitution: Dopamine can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products:
Oxidation: Polydopamine and dopamine quinone.
Reduction: Dihydroxyphenethylamine.
Substitution: Halogenated dopamine derivatives.
科学的研究の応用
3-Hydroxytyramine hydrobromide has a wide range of applications in scientific research:
類似化合物との比較
Dopamine hydrochloride: Another salt form of dopamine used for similar medical applications.
Norepinephrine: A neurotransmitter closely related to dopamine, involved in the regulation of mood and cardiovascular functions.
Uniqueness of Dopamine Hydrobromide: 3-Hydroxytyramine hydrobromide is unique due to its specific interaction with dopamine receptors and its ability to influence dopaminergic pathways. Its synthesis and applications in various fields make it a valuable compound for research and medical use .
特性
IUPAC Name |
4-(2-aminoethyl)benzene-1,2-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.BrH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRSNYSOAPBTJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20214748 | |
| Record name | Dopamine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20214748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
645-31-8 | |
| Record name | 1,2-Benzenediol, 4-(2-aminoethyl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=645-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dopamine hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dopamine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20214748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-aminoethyl)pyrocatechol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.398 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dopamine Hydrobromide impact testicular function after torsion?
A1: Dopamine Hydrobromide, a chemical sympathectomy agent, doesn't directly interact with testicular tissue. Instead, it works by depleting norepinephrine from sympathetic nerve endings. Research suggests that after unilateral testicular torsion, the sympathetic nervous system is activated, potentially leading to a reduction in blood flow to the contralateral (unaffected) testis. This reduction in blood flow can lead to damage and impaired spermatogenesis in the contralateral testis.
Q2: What are the limitations of using Dopamine Hydrobromide in this context?
A: While the research [, ] highlights a potential protective role of Dopamine Hydrobromide against contralateral testicular damage after torsion, it's crucial to acknowledge the limitations:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




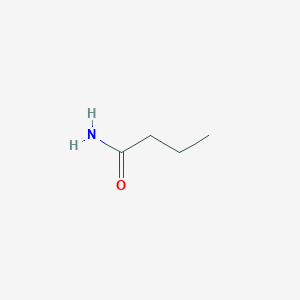



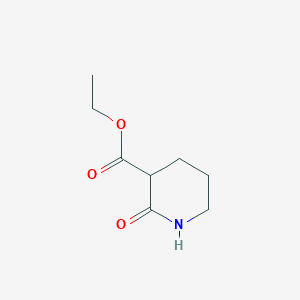


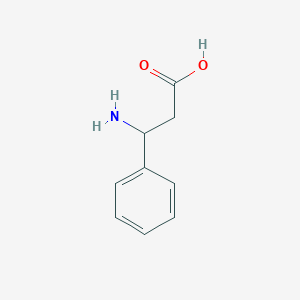

![Magnesium, bis[2-(hydroxy-kappaO)benzoato-kappaO]-, hydrate (1:4), (T-4)-](/img/structure/B146213.png)

